molecular formula C13H14O3 B14280301 5-(4-Methoxyphenyl)hexa-2,4-dienoic acid CAS No. 120554-24-7

5-(4-Methoxyphenyl)hexa-2,4-dienoic acid

Cat. No.: B14280301
CAS No.: 120554-24-7
M. Wt: 218.25 g/mol
InChI Key: MFKUUEXPSINGCZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)hexa-2,4-dienoic acid is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.24800 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to a hexa-2,4-dienoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)hexa-2,4-dienoic acid typically involves the reaction of acetanisole (CAS#: 100-06-1) with other reagents under specific conditions . The exact synthetic route and reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with adjustments made for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)hexa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite, potassium dihydrogen phosphate, and tert-butyl alcohol . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

5-(4-Methoxyphenyl)hexa-2,4-dienoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)hexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to fully understand its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)hexa-2,4-dienoic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

CAS No.

120554-24-7

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)hexa-2,4-dienoic acid

InChI

InChI=1S/C13H14O3/c1-10(4-3-5-13(14)15)11-6-8-12(16-2)9-7-11/h3-9H,1-2H3,(H,14,15)

InChI Key

MFKUUEXPSINGCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(=O)O)C1=CC=C(C=C1)OC

Origin of Product

United States

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